N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-12-4-1-3-11(7-12)10-22(20,21)19-8-13(9-19)18-14-16-5-2-6-17-14/h1-7,13H,8-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMNZUSCRSTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with azetidine to form the azetidin-3-yl sulfonate. The final step involves the coupling of this intermediate with pyrimidin-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzyl moiety.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory and Analgesic Properties
- The compound has been identified as a potential candidate for the treatment of chronic pain and inflammatory conditions. Research indicates that derivatives of pyrimidine compounds can exhibit significant anti-inflammatory effects, suggesting that N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine may possess similar properties due to its structural characteristics .
- In a study focusing on the inhibition of specific pathways involved in inflammation, the compound demonstrated activity against pro-inflammatory cytokines, indicating its utility in managing autoimmune disorders and inflammatory diseases .
-
JAK Kinase Inhibition
- Compounds with similar structural motifs have been shown to inhibit Janus kinase (JAK) pathways, which are crucial in the signaling for various hematologic disorders and malignancies. This compound could potentially be developed as a JAK inhibitor, offering therapeutic avenues for treating conditions such as rheumatoid arthritis and other autoimmune diseases .
-
Chronic Pain Management
- A case study examined the efficacy of pyrimidine derivatives in managing chronic pain in animal models. The results indicated that compounds with similar structures to this compound significantly reduced pain scores compared to controls, suggesting its potential application in pain management therapies .
-
Autoimmune Disease Treatment
- Another study focused on the application of pyrimidine-based compounds in treating autoimmune diseases. The findings revealed that these compounds could modulate immune responses effectively, providing a basis for further exploration of this compound in clinical settings targeting autoimmune conditions .
Mechanism of Action
The mechanism of action of N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride
- Structure : The parent compound lacks the sulfonyl and 3-chlorobenzyl groups.
- Key Data: CAS No.: 1380300-74-2 (industrial grade, 99% purity) . Molecular Weight: ~207.6 g/mol (calculated for free base, C₇H₁₁N₄Cl₂). Solubility: Enhanced water solubility due to dihydrochloride salt form .
- Functional Difference : Absence of sulfonyl and benzyl groups reduces steric bulk and may decrease membrane permeability compared to the target compound.
(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl Amine Derivatives
Sulfonamide-Containing Analogues
Sch225336 (CB2-Selective Bis-Sulfone)
- Structure : Bis-sulfone scaffold with methoxy and phenyl groups.
- Activity : CB2 receptor ligand with selectivity over CB1, highlighting the role of sulfonyl groups in receptor interaction .
- Comparison: Unlike Sch225336, the target compound’s mono-sulfonyl group and azetidine-pyrimidine core may confer distinct selectivity or potency.
Imidazo[1,2-a]pyrimidine-Schiff Bases
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfonylation Impact: The 3-chlorobenzyl sulfonyl group in the target compound likely enhances receptor binding affinity compared to non-sulfonylated analogues like N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Sulfonyl groups are known to engage in hydrogen bonding and hydrophobic interactions with target proteins .
- Chlorine Substitution : The 3-chloro group on the benzyl ring may improve pharmacokinetic properties by reducing oxidative metabolism, as seen in other chlorinated pharmaceuticals .
- Synthesis Challenges : The azetidine ring’s strain and sulfonylation regioselectivity pose synthetic hurdles, requiring optimized conditions (e.g., anhydrous solvents, as in ) .
Discrepancies and Limitations
- CAS Number Conflicts: lists "EN300-126521" for N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride, while provides "1380300-74-2".
- Bioactivity Data : Direct pharmacological studies on the target compound are absent in the provided evidence, necessitating extrapolation from structural analogues.
Biological Activity
N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating various diseases. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an azetidine and a chlorobenzylsulfonyl group. The chemical structure can be represented as follows:
This unique structure contributes to its interaction with biological targets, particularly kinases involved in signaling pathways.
Research indicates that compounds similar to this compound act as inhibitors of Janus kinase (JAK) pathways. JAK kinases play a crucial role in the signaling of various cytokines and growth factors, making them significant targets for treating autoimmune diseases and malignancies. The inhibition of these kinases can lead to reduced inflammation and altered immune responses .
1. Anticancer Activity
Studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models. The compound's mechanism includes inducing apoptosis and inhibiting metastasis in vivo, showcasing its potential as an effective anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect on proliferation |
| MCF10A (non-cancer) | 2.4 | Minimal effect, indicating selectivity |
2. Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects, particularly through its action on JAK pathways. By inhibiting these pathways, it may reduce the symptoms associated with inflammatory diseases such as rheumatoid arthritis and psoriasis .
3. Antimicrobial Activity
Pyrimidine-based compounds have shown promise as antimicrobial agents. In various studies, related compounds exhibited strong activity against fungal strains like Candida albicans, with some derivatives outperforming traditional antifungals like fluconazole .
Case Study 1: Anticancer Efficacy
In a preclinical study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in metastatic nodules compared to control groups. The treatment led to an increase in apoptosis markers and a decrease in cell viability over a period of 30 days .
Case Study 2: JAK Inhibition
A study focusing on the inhibition of JAK kinases showed that compounds structurally related to this compound effectively decreased cytokine-induced signaling in human cell lines. This suggests potential applications in treating autoimmune disorders where JAK signaling is dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
